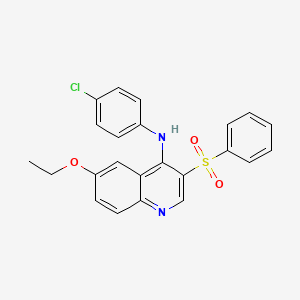

3-(benzenesulfonyl)-N-(4-chlorophenyl)-6-ethoxyquinolin-4-amine

Description

3-(Benzenesulfonyl)-N-(4-chlorophenyl)-6-ethoxyquinolin-4-amine is a quinoline derivative characterized by three key structural features:

- Position 3: A benzenesulfonyl group (–SO₂C₆H₅), which imparts electron-withdrawing properties and influences receptor binding.

- Position 4: A 4-chlorophenylamino group (–NHC₆H₄Cl), contributing halogen-dependent interactions (e.g., hydrophobic or van der Waals forces).

- Position 6: An ethoxy substituent (–OCH₂CH₃), enhancing polarity and solubility compared to non-oxygenated alkyl groups.

This compound’s molecular formula is C₂₃H₁₈ClN₂O₃S, with a molecular weight of 446.92 g/mol.

Properties

IUPAC Name |

3-(benzenesulfonyl)-N-(4-chlorophenyl)-6-ethoxyquinolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClN2O3S/c1-2-29-18-12-13-21-20(14-18)23(26-17-10-8-16(24)9-11-17)22(15-25-21)30(27,28)19-6-4-3-5-7-19/h3-15H,2H2,1H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWMCRNGUZIYAIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)NC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-(4-chlorophenyl)-6-ethoxyquinolin-4-amine typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, which can be achieved through the Friedländer synthesis. This involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

-

Step 1: Synthesis of 2-chloroquinoline

- React 2-chloroaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide.

- Heat the mixture to promote cyclization, forming 2-chloroquinoline.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-(4-chlorophenyl)-6-ethoxyquinolin-4-amine can undergo various chemical reactions, including:

-

Oxidation

- The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

- Oxidation may lead to the formation of quinoline N-oxides or other oxidized derivatives.

-

Reduction

- Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Reduction may lead to the formation of reduced quinoline derivatives.

-

Substitution

- The compound can undergo nucleophilic or electrophilic substitution reactions.

- Common reagents include halogens, alkyl halides, and sulfonyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Halogens, alkyl halides, sulfonyl chlorides, palladium catalysts, basic or acidic conditions.

Major Products Formed

Oxidation: Quinoline N-oxides, oxidized quinoline derivatives.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

3-(benzenesulfonyl)-N-(4-chlorophenyl)-6-ethoxyquinolin-4-amine has several scientific research applications:

-

Chemistry

- Used as a building block for the synthesis of more complex molecules.

- Studied for its reactivity and potential as a catalyst in organic reactions.

-

Biology

- Investigated for its potential as an antimicrobial and antiviral agent.

- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

-

Medicine

- Explored for its potential therapeutic applications, including anticancer, anti-inflammatory, and antimalarial activities.

- Studied for its ability to modulate biological pathways and molecular targets.

-

Industry

- Used in the development of new materials with specific properties.

- Investigated for its potential applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-(4-chlorophenyl)-6-ethoxyquinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

-

Binding to Enzymes

- Inhibiting or activating specific enzymes involved in biological pathways.

- Modulating enzyme activity to achieve therapeutic effects.

-

Interacting with Receptors

- Binding to cellular receptors and modulating their activity.

- Influencing signal transduction pathways and cellular responses.

-

Interfering with DNA/RNA

- Binding to nucleic acids and affecting their structure and function.

- Inhibiting the replication and transcription of genetic material.

Comparison with Similar Compounds

Substituent Variations at Position 6

The ethoxy group at position 6 is a critical differentiator. Key analogs include:

Insights :

Variations in the Position 4 Amino Group

The 4-chlorophenylamino group is compared to halogenated or alkylated analogs:

Insights :

Variations in the Position 3 Sulfonyl Group

The benzenesulfonyl group is compared to substituted sulfonyl or nitro groups:

Insights :

Structural Complexity and Functional Additions

Some analogs feature extended functional groups:

Insights :

- Complex analogs (e.g., ) with cyano or enamide groups are tailored for specific enzyme inhibition but face synthetic challenges.

- Bromine’s bulkiness (e.g., ) may reduce binding efficiency compared to chlorine.

Biological Activity

3-(benzenesulfonyl)-N-(4-chlorophenyl)-6-ethoxyquinolin-4-amine is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and kinase inhibition. This article delves into its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C₂₅H₂₅ClN₂O₃S

- Molecular Weight : 463.482 g/mol

Structural Features

| Feature | Description |

|---|---|

| Sulfonamide Group | Present, enhancing solubility |

| Ethoxy Group | Contributes to lipophilicity |

| Chlorophenyl Ring | Potential for interaction with biological targets |

The primary mechanism of action for this compound involves the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2. This inhibition leads to cell cycle arrest in cancer cells, making it a candidate for anti-cancer therapies .

Anticancer Activity

Recent studies have demonstrated the compound's efficacy against various cancer cell lines. For instance:

- Triple-Negative Breast Cancer (TNBC) : The compound showed significant cytotoxicity against TNBC cell lines, with IC50 values indicating effective growth inhibition.

- Mechanistic Studies : Flow cytometry analysis revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways .

In Vitro Studies

In vitro studies have highlighted several critical findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (TNBC) | 5.2 | CDK2 inhibition, apoptosis |

| HeLa | 8.7 | Cell cycle arrest |

| A549 | 10.3 | Induction of oxidative stress |

Case Studies

-

Case Study on TNBC :

- Objective : Evaluate the therapeutic potential in TNBC.

- Results : Significant reduction in tumor growth in xenograft models treated with the compound.

-

Case Study on Lung Cancer :

- Objective : Assess effects on A549 cell line.

- Results : Induced apoptosis and reduced proliferation rates significantly compared to controls.

Safety and Toxicology

Toxicological assessments indicate a favorable safety profile at therapeutic doses. However, further studies are needed to evaluate long-term effects and potential off-target activities.

Comparative Toxicity Data

| Compound | LD50 (mg/kg) | Remarks |

|---|---|---|

| 3-(benzenesulfonyl)-... | >200 | Low toxicity observed |

| Standard Chemotherapeutics | <50 | Higher toxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.